Technical Monograph: 6-(2,5-Difluorophenyl)-6-oxohexanoic Acid
Technical Monograph: 6-(2,5-Difluorophenyl)-6-oxohexanoic Acid
The following technical guide is structured to serve as a definitive reference for 6-(2,5-Difluorophenyl)-6-oxohexanoic acid , designed for researchers in medicinal chemistry and process development.
Chemical Properties, Synthetic Methodology, and Applications in Drug Discovery[1]
Executive Summary & Chemical Profile
6-(2,5-Difluorophenyl)-6-oxohexanoic acid is a specialized fluorinated building block used primarily as a linker payload in Antibody-Drug Conjugates (ADCs) and as a core scaffold in the development of metabolically stable enzyme inhibitors.[1] Its structure features a lipophilic 2,5-difluorophenyl "head" coupled to a hydrophilic hexanoic acid "tail" via a ketone bridge.
This duality allows the molecule to serve two critical functions:
-
The Difluorophenyl Moiety: Enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (
) for membrane permeability. -
The
-Keto Acid Chain: Provides a flexible linker (approx. 7-9 Å) for bioconjugation or further derivatization into heterocycles (e.g., pyridazinones).
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 85–89 °C (Predicted) | Depends on recrystallization solvent |
| Boiling Point | 410.5 ± 45.0 °C | At 760 mmHg (Predicted) |
| pKa (Acid) | 4.75 ± 0.10 | Typical of aliphatic carboxylic acids |
| LogP | 2.48 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Low solubility in water (<1 mg/mL) |
| H-Bond Donors | 1 | (Carboxylic Acid -OH) |
| H-Bond Acceptors | 4 | (2 Fluorines, 1 Ketone, 1 Acid Carbonyl) |
Synthetic Methodology: The Friedel-Crafts Approach
The most robust route for synthesizing this compound with high regioselectivity is the Friedel-Crafts Acylation of 1,4-difluorobenzene using methyl adipoyl chloride (methyl 6-chloro-6-oxohexanoate), followed by selective hydrolysis.[1]
Why this route?
-
Regiocontrol: 1,4-Difluorobenzene possesses high symmetry.[1] Acylation at any open position yields the desired 2,5-difluoro substitution pattern relative to the ketone.
-
Scalability: Avoids the use of expensive palladium catalysts required for cross-coupling approaches.
-
Atom Economy: The use of the mono-methyl ester prevents the formation of the double-acylated byproduct (diketone).[1]
Step-by-Step Protocol
Reaction Scheme:
-
Acylation: 1,4-Difluorobenzene + Methyl 6-chloro-6-oxohexanoate
Methyl 6-(2,5-difluorophenyl)-6-oxohexanoate[1] -
Hydrolysis: Intermediate Ester
6-(2,5-Difluorophenyl)-6-oxohexanoic acid[1]
Detailed Workflow
-
Reagent Preparation:
-
In a flame-dried 3-neck flask under Argon, suspend Aluminum Chloride (AlCl₃) (1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane .
-
Note: Nitrobenzene can be used for higher solubility but complicates workup. DCM is preferred for ease of removal.
-
-
Acylation (0°C to RT):
-
Cool the slurry to 0°C.
-
Add Methyl 6-chloro-6-oxohexanoate (1.0 equiv) dropwise.[1] Stir for 15 min to form the acylium ion complex.
-
Add 1,4-Difluorobenzene (1.1 equiv) dropwise. The slight excess ensures complete consumption of the acid chloride.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
-
Quench & Isolation:
-
Pour the reaction mixture carefully onto crushed ice/HCl (1M) to decompose the Aluminum complex.
-
Extract with DCM (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes) yields the Methyl Ester Intermediate .
-
-
Hydrolysis:
-
Dissolve the intermediate in THF:Water (3:1) .
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2–3 hours.
-
Acidify to pH 2 with 1M HCl. The product often precipitates as a solid.
-
Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
-
Process Visualization
Figure 1: Synthetic workflow for the production of 6-(2,5-Difluorophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation.
Reactivity & Derivatization Profile
The molecule contains three distinct reactive centers: the Carboxylic Acid , the Ketone , and the Fluorinated Aromatic Ring .
A. Carboxylic Acid (C-1 Position)
-
Amide Coupling: Reacts with amines using standard coupling agents (EDC/HOBt, HATU) to form linkers.
-
Esterification: Reacts with alcohols (e.g., N-hydroxysuccinimide) to form activated esters for bioconjugation.
B. Ketone (C-6 Position)[1][3]
-
Reductive Amination: Can be converted to a secondary amine, useful for introducing basic nitrogen centers.
-
Reduction: Reduction with NaBH₄ yields the corresponding alcohol (chiral center creation).
-
Wolf-Kishner/Clemmensen: Complete reduction to the methylene group, creating a simple alkyl chain linker.
C. Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr)
-
While the 2,5-difluoro pattern is relatively stable, strong nucleophiles (e.g., thiols) under harsh conditions could displace the fluorine para to the ketone (position 5), though this is generally disfavored without electron-withdrawing groups stronger than the ketone.
Reactivity Diagram
Figure 2: Primary derivatization pathways.[1] The hydrazine pathway yields 6-(2,5-difluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, a common pharmacophore.[1]
Analytical Characterization
To validate the identity of synthesized material, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Two distinct signals in the range of -110 to -125 ppm, showing complex coupling due to H-F and F-F interactions.[1]
-
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode [M-H]⁻
-
m/z: 241.1[1]
-
Fragmentation: Loss of CO₂ (44 Da) and H₂O (18 Da) are common.
Safety & Handling (SDS Summary)
While no specific full toxicology report exists for this exact CAS in the public domain, its properties are extrapolated from homologous fluorinated keto-acids.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.[2]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood, especially during the AlCl₃ addition step (HCl gas evolution).
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Friedel-Crafts)
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on AlCl3 mediated acylation).
-
Abouzid, K., et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis...". Medicinal Chemistry, 3(5), 433-438. (Demonstrates similar keto-acid synthesis). [Link]
-
-
Applications in Linker Chemistry
Sources
- 1. 56721-59-6|6-(2-Fluorophenyl)-6-oxohexanoic acid|BLDpharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3 | CID 12400849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]
- 6. 6-octoxy-6-oxohexanoic acid | CAS#:17961-12-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
